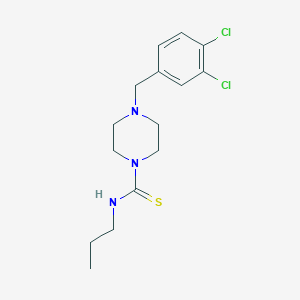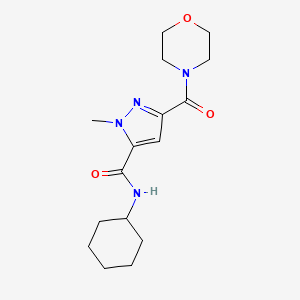![molecular formula C23H22BrNO3 B10953926 3-[(3-bromophenoxy)methyl]-N-(2-ethoxybenzyl)benzamide](/img/structure/B10953926.png)
3-[(3-bromophenoxy)methyl]-N-(2-ethoxybenzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-bromophenoxy)methyl]-N-(2-ethoxybenzyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromophenoxy group, an ethoxybenzyl group, and a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-bromophenoxy)methyl]-N-(2-ethoxybenzyl)benzamide typically involves a multi-step process. One common method starts with the bromination of phenol to obtain 3-bromophenol. This is followed by the reaction with benzyl chloride to form 3-bromophenoxybenzyl chloride. The final step involves the reaction of this intermediate with 2-ethoxybenzylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3-bromophenoxy)methyl]-N-(2-ethoxybenzyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation can produce quinones.
Scientific Research Applications
3-[(3-bromophenoxy)methyl]-N-(2-ethoxybenzyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-[(3-bromophenoxy)methyl]-N-(2-ethoxybenzyl)benzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-bromophenoxy)methyl]-N-(2-ethoxybenzyl)benzamide
- 3-[(2-bromophenoxy)methyl]-N-isopropylbenzamide
Uniqueness
3-[(3-bromophenoxy)methyl]-N-(2-ethoxybenzyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C23H22BrNO3 |
|---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
3-[(3-bromophenoxy)methyl]-N-[(2-ethoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C23H22BrNO3/c1-2-27-22-12-4-3-8-19(22)15-25-23(26)18-9-5-7-17(13-18)16-28-21-11-6-10-20(24)14-21/h3-14H,2,15-16H2,1H3,(H,25,26) |
InChI Key |
MMXVTYNQVWSIKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2=CC=CC(=C2)COC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5-dimethoxybenzoate](/img/structure/B10953847.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3-chlorophenyl)-1,3,4-thiadiazol-2-amine](/img/structure/B10953853.png)
![N-[1-(2,6-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B10953854.png)
![4-[(2E)-2-(5-chloro-2-hydroxy-3-methoxybenzylidene)hydrazinyl]benzoic acid](/img/structure/B10953871.png)

![methyl 4,5-dimethyl-2-{[({2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amino)(oxo)acetyl]amino}thiophene-3-carboxylate](/img/structure/B10953881.png)
![Ethyl 2-[acetyl(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10953899.png)
![5-[(2-Methylpropyl)amino]-5-oxopentanoic acid](/img/structure/B10953906.png)
![Methyl 4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10953907.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10953914.png)
![(5-chlorothiophen-2-yl)[7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone](/img/structure/B10953921.png)
![1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3-methylbenzyl)piperazine](/img/structure/B10953936.png)
![1-(difluoromethyl)-3,5-dimethyl-N-pentyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10953941.png)
